molecular formula C7H13NO2 B12665964 Isopropyl 3-(amino-d)isocrotonate CAS No. 40100-33-2

Isopropyl 3-(amino-d)isocrotonate

Cat. No.: B12665964
CAS No.: 40100-33-2
M. Wt: 144.19 g/mol
InChI Key: YCKAGGHNUHZKCL-IQDVHVKMSA-N
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Description

Isopropyl 3-aminocrotonate (CAS 14205-46-0), also known as isopropyl (2Z)-3-aminobut-2-enoate, is a branched ester derivative of 3-aminocrotonic acid. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . The compound is characterized by a Z-configuration double bond between C2 and C3, an amino group at C3, and an isopropyl ester group at C1 (Figure 1). It is a colorless to pale-yellow liquid with a melting point of 19–23°C, boiling point of 254.3°C, and density of 0.987 g/cm³ . It is primarily used as a synthetic intermediate for pharmaceuticals, such as the calcium channel blocker nimodipine .

Properties

CAS No.

40100-33-2

Molecular Formula

C7H13NO2

Molecular Weight

144.19 g/mol

IUPAC Name

propan-2-yl (Z)-3-(deuterioamino)but-2-enoate

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4-/i/hD

InChI Key

YCKAGGHNUHZKCL-IQDVHVKMSA-N

Isomeric SMILES

[2H]N/C(=C\C(=O)OC(C)C)/C

Canonical SMILES

CC(C)OC(=O)C=C(C)N

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Aminocrotonate (CAS 626-34-6)

Ethyl 3-aminocrotonate shares the same core structure but substitutes the isopropyl group with an ethyl ester (C₆H₁₁NO₂, MW: 129.16 g/mol). Key differences include:

Property Isopropyl 3-Aminocrotonate Ethyl 3-Aminocrotonate
Molecular Weight 143.18 g/mol 129.16 g/mol
Boiling Point 254.3°C Not reported
Melting Point 19–23°C Not reported
Density 0.987 g/cm³ Not reported
Applications Nimodipine synthesis General organic synthesis
Stereochemistry Z-configuration Z-configuration

Both compounds serve as intermediates, but the isopropyl variant’s bulkier ester group may influence reaction kinetics in pharmaceutical synthesis .

Crotoxyphos (CAS 7700-17-6)

Crotoxyphos is an organophosphate insecticide with an isocrotonate backbone but distinct functional groups:

  • Structure : 1-phenylethyl 3-(dimethoxyphosphinyloxy)isocrotonate.
  • Key Features: Contains a phosphinyloxy group instead of an amino group, conferring insecticidal activity via acetylcholinesterase inhibition .
Property Isopropyl 3-Aminocrotonate Crotoxyphos
Functional Group Amino (-NH₂) Phosphinyloxy (-PO(OCH₃)₂)
Toxicity Low (pharmaceutical intermediate) High (neurotoxic insecticide)
Applications Drug synthesis Agricultural pest control
Regulatory Status Non-hazardous Restricted due to toxicity

The amino group in isopropyl 3-aminocrotonate enables nucleophilic reactions, whereas crotoxyphos’s phosphinyloxy group mediates enzymatic inhibition .

Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate (IDHP)

IDHP is a pharmacologically active analog with a dihydroxyphenyl moiety. Unlike isopropyl 3-aminocrotonate, IDHP exhibits antioxidant and anti-aging properties:

  • Mechanism : Reduces mitochondrial ROS, inhibits iron accumulation, and suppresses lipid peroxidation in vascular endothelial cells .
  • Applications : Investigated for cardiovascular disease prevention .
Property Isopropyl 3-Aminocrotonate IDHP
Functional Groups Amino, ester Dihydroxyphenyl, hydroxyl, ester
Bioactivity Low (synthetic intermediate) High (antioxidant, anti-ferroptotic)
Research Focus Chemical synthesis Vascular aging therapeutics

IDHP’s polyphenolic structure enhances its redox activity, making it biologically active, whereas the amino group in isopropyl 3-aminocrotonate limits its direct pharmacological utility .

Biological Activity

Isopropyl 3-(amino-d)isocrotonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₈H₁₄N₁O₂
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 40100-33-2

This compound is an amino acid derivative that exhibits structural similarities to other bioactive compounds, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways related to cell proliferation and apoptosis. This mechanism is critical in understanding its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityNotes
Isopropyl 3-aminocrotonateModerate antimicrobialLacks deuterium atom; different properties
IsopropylamineAmine donor in reactionsShares functional similarities

This comparison highlights the unique aspects of this compound while demonstrating its potential advantages over similar compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of various derivatives of amino acid esters, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its viability as a new antimicrobial agent .
  • Anticancer Research :
    • In vitro studies have demonstrated that this compound induces apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Future Directions

The ongoing research into this compound's biological activities suggests a promising future for this compound in drug development. Further studies are necessary to elucidate its full pharmacological profile and potential therapeutic applications.

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